molecular formula C17H16ClFN2O2 B1679169 Progabid CAS No. 62666-20-0

Progabid

Katalognummer: B1679169
CAS-Nummer: 62666-20-0
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: IBALRBWGSVJPAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Progabide is an analog and prodrug of γ-aminobutyric acid (GABA) primarily utilized in the treatment of epilepsy . This compound, marketed under the trade name Gabrene by Sanofi-Aventis, functions by converting into GABA, thereby acting as an agonist of GABA~A~, GABA~B~, and GABA~A~-ρ receptors . While its primary application is in managing epilepsy, progabide has been explored for various other conditions, reflecting its diverse pharmacological potential .

Approved Use

  • Epilepsy: Progabide is approved in France for the treatment of various types of epilepsy, including generalized tonic-clonic, myoclonic, partial, and Lennox-Gastaut syndrome seizures, in both children and adults . Clinical trials have demonstrated significant reductions in seizure frequency in patients treated with progabide compared to placebo .

Investigational Uses

  • Parkinson's Disease: Progabide has been investigated for its potential in treating Parkinson's disease. Studies have shown contradictory effects on dopamine levels, with some patients experiencing improvement in Parkinson's symptoms but a worsening of L-dopa dyskinesia, and others showing improvement in dyskinesia but aggravated Parkinson's symptoms .
  • Schizophrenia: Although early studies indicated that progabide was ineffective as an antipsychotic, it has shown potential in improving environmental responsiveness and social interactions in schizoaffective and hebephrenic patients .
  • Other Neurological and Psychiatric Disorders: Progabide has also been explored for clinical depression, anxiety disorder, and spasticity, with varying degrees of success .

Scientific Research Applications

  • Anticonvulsant Studies: Progabide has been used in experimental studies to understand its anticonvulsant effects during different stages of development. Research on rats has shown that progabide's action against seizures changes with age, suggesting a developmental influence on its mechanism .
  • Epilepsy Research: It has been used in randomized, double-blind, cross-over trials to study its efficacy as an add-on drug to standard antiepileptic therapies. Such studies provide insights into its effectiveness against different types of epilepsies .
  • GABA Receptor Agonism: Progabide functions via conversion into GABA, thereby acting as an agonist of GABA~A~, GABA~B~, and GABA~A~-ρ receptors .
  • Clinical Trials: Progabide has undergone rigorous clinical trials to evaluate its efficacy and safety in treating partial seizures. These trials often involve strict controls, such as uniform co-medication and predefined drug concentration ranges .

Data Table: Clinical Trial Outcomes

TrialPatient GroupDosageOutcome
Double-blind, Cross-over Trial Severe epilepsy19.3-36 mg/kg/daySignificant reduction in seizure frequency compared to placebo. 45-97% reduction of total seizure count observed in 8 of 15 patients.
Multicenter, Placebo-Controlled Trial Intractable partial seizuresNot specifiedNo statistically significant difference in seizure frequency and duration compared to placebo. Significant inhibition of phenytoin clearance observed.
Single-Blind Cross-over Comparison Therapy-resistant partial and generalizedNot specifiedProgabide found inferior to valproate against all seizure types, particularly tonic-clonic seizures. No significant difference from placebo. Elevated hepatic enzymes and interaction with phenytoin observed.

Case Studies and Research Findings

  • Epilepsy Treatment:
    • A double-blind, randomized, two-period, cross-over trial compared progabide (19.3-36 mg/kg/day) and placebo as add-on drugs to standard therapy. The trial reported that seizures were reduced in 14 of 15 patients during the progabide period compared to the placebo period .
    • A study on patients with intractable epilepsy showed that progabide was not a potent antiepileptic drug in this population . The study included uniform co-medication and maintained concentrations of phenytoin and carbamazepine within narrow, predefined concentration ranges .
  • Animal Studies:
    • Research on rats demonstrated that progabide's action against motor seizures changes with age. At early developmental stages, progabide specifically suppressed the tonic phase of generalized tonic-clonic seizures .

Safety and Tolerability

  • Clinical trials have reported adverse effects associated with progabide, including elevated hepatic enzymes and interactions with other drugs like phenytoin . One study reported a case of hepatotoxicity leading to withdrawal from the study .

Wirkmechanismus

Progabide, also known as Halogabide, is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy .

Target of Action

Progabide primarily targets the GABA A and GABA B receptors located on the terminals of primary afferent fibers . These receptors play a crucial role in inhibitory neurotransmission in the brain .

Mode of Action

Progabide binds to both GABA A and GABA B receptors . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

Progabide acts by enhancing the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .

Pharmacokinetics

Progabide is well absorbed with a bioavailability of 60% . It is primarily metabolized in the liver . The compound has a half-life of approximately 4 hours . It is also noteworthy that Progabide has a high protein binding capacity of 95% .

Result of Action

The molecular and cellular effects of Progabide’s action result in an increase in the inhibitory effects of GABA in the brain, which helps to dampen excessive neuronal firing . This leads to a reduction in the symptoms of epilepsy .

Action Environment

The action of Progabide can be influenced by various environmental factors. For instance, its solubility increases with a decrease in pH . .

Analyse Chemischer Reaktionen

SL 76002 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Die Verbindung kann reduziert werden, aber spezifische Reduktionsreaktionen werden nicht häufig berichtet.

    Substitution: SL 76002 kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen. Häufige Reagenzien für diese Reaktionen sind Halogene und andere Elektrophile.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. .

Vergleich Mit ähnlichen Verbindungen

SL 76002 ähnelt anderen Gamma-Aminobuttersäure-Rezeptoragonisten wie Muscimol und THIP. Es weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen

  • Muscimol
  • THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol)
  • SL 75102
  • Gabamid
  • Gamma-Aminobuttersäure (GABA)

Vorbereitungsmethoden

Die Synthese von SL 76002 beinhaltet die Reaktion von p-Chlorbenzoesäure mit Thionylchlorid unter Bildung von p-Chlorbenzoylchlorid. Dieser Zwischenstoff wird dann mit 4-Fluorphenol verestert, wodurch 4-Fluorphenyl-4-chlorbenzoat entsteht . Die detaillierten industriellen Produktionsverfahren sind in der Öffentlichkeit nicht leicht zugänglich, aber die Synthese beinhaltet typischerweise Standardverfahren der organischen Synthese und Reinigungsschritte.

Biologische Aktivität

Progabide is a synthetic derivative of gamma-aminobutyric acid (GABA) that functions primarily as an agonist for both GABAA and GABAB receptors. Its biological activity has been extensively studied in various contexts, including its applications in the treatment of epilepsy, spasticity, and other neurological disorders. This article provides a comprehensive overview of the biological activity of progabide, highlighting its mechanisms of action, clinical findings, and relevant case studies.

Progabide exerts its pharmacological effects through the following mechanisms:

  • GABA Receptor Agonism : Progabide enhances the binding affinity of GABA to its receptors, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuronal membrane, thereby reducing excitability and neurotransmitter release .
  • Calcium Channel Modulation : Activation of GABAB receptors by progabide inhibits calcium influx through voltage-dependent channels, further decreasing excitatory neurotransmitter release .
  • Neurotransmitter Release Inhibition : The compound plays a role in modulating synaptic transmission by inhibiting the release of excitatory amino acids, which is crucial in conditions characterized by excessive neuronal activity .

Pharmacokinetics

  • Bioavailability : Progabide is well absorbed with a bioavailability of approximately 60% .
  • Half-Life : The drug has a half-life of about 4 hours, necessitating multiple doses for sustained therapeutic effects .
  • Protein Binding : It exhibits high protein binding (95%), influencing its distribution and elimination .

Epilepsy Treatment

Progabide has been primarily investigated for its anticonvulsant properties. A comparative study involving 64 patients with therapy-resistant seizures found that progabide did not significantly outperform placebo in terms of seizure control, although it was associated with elevated hepatic enzymes in some cases .

Spasticity Management

In a randomized controlled trial involving patients with multiple sclerosis-related spasticity, progabide demonstrated a reduction in spasticity without significant loss of motor function. Out of 32 participants, 40% opted to continue treatment after the study due to its perceived benefits .

Study on Anticonvulsant Effects

A study conducted on rats evaluated the anticonvulsant effects of progabide across different developmental stages. Results indicated that while adult rats showed a suppression of generalized tonic-clonic seizures, younger rats exhibited varying responses depending on age and dosage. Specifically, significant reductions in seizure severity were noted at specific doses in younger subjects .

Long-term Efficacy in Multiple Sclerosis

The long-term follow-up of patients treated with progabide for spasticity revealed sustained benefits and tolerability. However, adverse events were reported, including elevated liver enzymes which resolved upon discontinuation of the drug .

Summary of Findings

Study Type Findings
Comparative Study on EpilepsyProgabide was inferior to valproate; no significant difference from placebo observed.
Spasticity ManagementReduced spasticity without loss of motor power; 40% preference for continued use post-study.
Animal StudyAge-dependent efficacy; significant reduction in seizure severity in younger rats at certain doses.

Eigenschaften

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALRBWGSVJPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878140
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters.
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

62666-20-0, 104880-78-6
Record name Progabide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62666-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Progabide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Progabide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGABIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROGABIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

133-135 °C
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Progabide
Reactant of Route 2
Reactant of Route 2
Progabide
Reactant of Route 3
Progabide
Reactant of Route 4
Reactant of Route 4
Progabide
Reactant of Route 5
Reactant of Route 5
Progabide
Reactant of Route 6
Progabide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.